molecular formula C19H20ClN3O3 B4129555 N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide

Cat. No.: B4129555
M. Wt: 373.8 g/mol
InChI Key: FVIQGMGATSHBCI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexylamino group, and a nitrobenzamide group

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-16-8-4-5-9-18(16)22-19(24)15-12-14(23(25)26)10-11-17(15)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQGMGATSHBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the introduction of the cyclohexylamino group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond, resulting in the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can interact with biological molecules. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(cyclohexylamino)-4-nitrobenzamide
  • N-(2-chlorophenyl)-2-(cyclohexylamino)-3-nitrobenzamide
  • N-(2-chlorophenyl)-2-(cyclohexylamino)-5-methylbenzamide

Uniqueness

N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl and cyclohexylamino groups also contributes to its distinct properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide
Reactant of Route 2
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N-(2-chlorophenyl)-2-(cyclohexylamino)-5-nitrobenzamide

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